REACTION_CXSMILES
|
[SH:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[OH-].[K+].[CH:12]1[C:17]([C:18]([CH2:20]Br)=[O:19])=[CH:16][CH:15]=[C:14]([Br:22])[CH:13]=1.CCOC(C)=O>C(O)C.O>[Br:22][C:14]1[CH:15]=[CH:16][C:17]([C:18](=[O:19])[CH2:20][S:1][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=2)=[CH:12][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.09 g
|
Type
|
reactant
|
Smiles
|
SC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(=O)CBr)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at RT over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The suspension was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in EtOAc
|
Type
|
EXTRACTION
|
Details
|
The inorganic phase was extracted with EtOAC
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CSC1=CC(=CC=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |